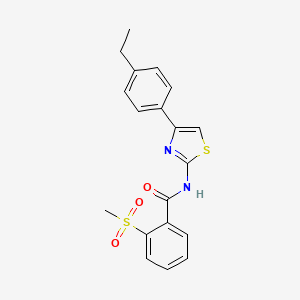

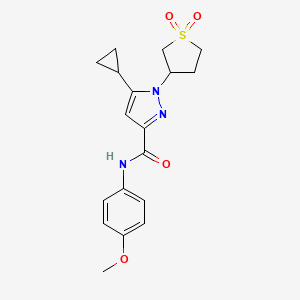

1-Cyclohexyl-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alkylation of Prohibitin by Cyclohexylphenyl-chloroethyl Urea

Cyclohexylphenyl-chloroethyl ureas (CEUs) are a class of compounds with significant anticancer properties. The study on these compounds has shown that they can induce cell cycle arrest in B16 cells, which are a type of melanoma cell line. Specifically, cyclohexylphenyl-chloroethyl urea (CCEU) has been associated with causing a G1/S cell cycle block. This effect is hypothesized to be due to the differential alkylation pattern of proteins by these molecules .

Synthesis Analysis

The synthesis of urea derivatives, such as 1-cyclopentyl-3-(3-hydroxyphenyl)urea, involves a multi-step process that includes nucleophilic and electrophilic substitution followed by oxidation. Although the provided data does not directly describe the synthesis of 1-Cyclohexyl-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea, the methods used for synthesizing similar compounds can be inferred. The characterization of these compounds typically involves various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and MS, as well as structural analysis through single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of urea derivatives is of great interest due to their biological activity. For the compound 1-cyclopentyl-3-(3-hydroxyphenyl)urea, Density Functional Theory (DFT) was used to optimize the structure, and the results were consistent with the experimental data obtained from single-crystal X-ray diffraction. This suggests that DFT can be a reliable method for predicting and analyzing the molecular structure of similar urea derivatives .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided data, the general reactivity of CEUs with proteins, leading to alkylation, is noted. This alkylation is significant as it is associated with the disruption of the cell cycle in cancer cells, which is a desirable effect for anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be elucidated through the study of their molecular orbitals. The frontier molecular orbitals, which include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in understanding the reactivity and interaction of these molecules with biological targets. The study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea provides insights into these properties, which can be extrapolated to similar compounds .

科学的研究の応用

Urease Inhibitors for Gastric and Urinary Tract Infections

Urease inhibitors, including urea derivatives, have shown potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for further exploration of urease inhibitors' therapeutic potential. Herbal extracts as sources of polyphenolic urease inhibitors offer a complementary approach, indicating a promising area for the development of new treatments for these infections (Kosikowska & Berlicki, 2011).

Biosensors for Urea Detection

Advances in urea biosensors aim to detect and quantify urea concentration efficiently. Urea's role as an end product of nitrogen metabolism in the human body links to several critical diseases, making its detection vital. Nanoparticles, conducting polymers, and carbon materials have been explored for enzyme immobilization in urea biosensors, showing potential in various fields including fishery, dairy, and agriculture. This comprehensive review suggests a significant interest in improving urea detection methods for health and environmental monitoring (Botewad et al., 2021).

Urea in Drug Design

Ureas exhibit unique hydrogen-binding capabilities, making them crucial for drug-target interactions. Research highlights the importance of urea in medicinal chemistry, with various urea derivatives modulating the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This indicates urea's significant role in developing new therapeutics across different biological targets (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Exploring urea as a hydrogen carrier for fuel cells presents an innovative approach to sustainable and long-term energy supply. Urea's attributes, including non-toxicity, stability, and widespread availability, alongside its potential for rapid implementation, highlight its suitability as a sustainable hydrogen source. This review underscores the importance of further research to harness urea's full potential for energy applications (Rollinson et al., 2011).

Urea Metabolism in Ruminants

Urea utilization in ruminants, regulated by rumen bacterial urease, plays a crucial role in nitrogen recycling for microbial protein synthesis. This review combines traditional and molecular research to provide a comprehensive understanding of urea metabolism mechanisms in ruminants. The findings pave the way for new strategies to enhance urea utilization efficiency, potentially impacting agricultural practices (Jin et al., 2018).

特性

IUPAC Name |

1-cyclohexyl-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28FN3O2/c20-16-8-6-15(7-9-16)18(23-10-12-25-13-11-23)14-21-19(24)22-17-4-2-1-3-5-17/h6-9,17-18H,1-5,10-14H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWJPHDQNJDUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)

![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)

![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)